Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury
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Overview
Description
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with methoxy and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury typically involves the reaction of 5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl with a mercury(II) chloride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at a specific temperature to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of mercury(II) oxide or other oxidized mercury species.
Reduction: Conversion to amine derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Scientific Research Applications
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to enzyme inhibition. The diazenyl group can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Chloro(5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl)iridium: Similar structure but contains iridium instead of mercury.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a chloro and methoxy group but differs in the rest of the structure.
Uniqueness
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. Its ability to form strong bonds with sulfur-containing biomolecules and participate in redox reactions sets it apart from similar compounds .
Properties
CAS No. |
143336-51-0 |
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Molecular Formula |
C14H13ClHgN2O2 |
Molecular Weight |
477.31 g/mol |
IUPAC Name |
chloro-[5-methoxy-2-[(4-methoxyphenyl)diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H13N2O2.ClH.Hg/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12;;/h3-5,7-10H,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
NMLFSVQYNNAQRY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC)[Hg]Cl |
Origin of Product |
United States |
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